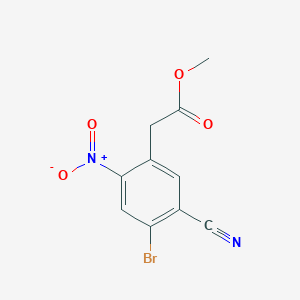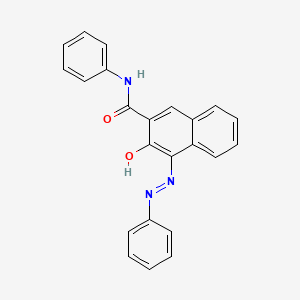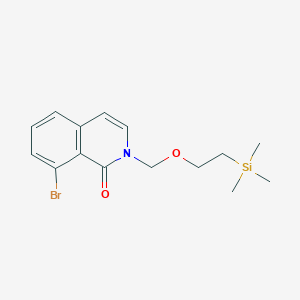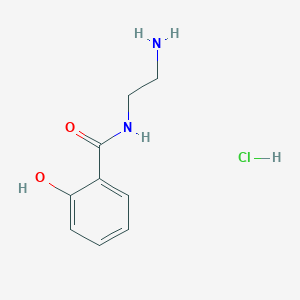![molecular formula C12H11F3N4OS B1450803 2-{[4-(Trifluormethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinon CAS No. 865659-90-1](/img/structure/B1450803.png)
2-{[4-(Trifluormethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinon
Übersicht
Beschreibung
The compound “2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone” is a chemical compound with a complex structure . It’s a white to light yellow crystalline powder and mainly used as a pharmaceutical intermediate in the chemical synthesis process .
Synthesis Analysis
The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, is reported .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C6H8ClF3N4 . The structure includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with isocyanates in the presence of triethylamine to form a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.60 g/mol . It’s a white to light yellow crystalline powder . Other physical and chemical properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Antikrebsstudien
Diese Verbindung wurde bei der Synthese einer Vielzahl von 3-Trifluormethyl-5,6-dihydro-[1,2,4]triazolopyrazinderivaten verwendet . Diese Derivate wurden effektiv auf ihre Antikrebsaktivität untersucht, und die Ergebnisse sind vielversprechend . Sie haben eine signifikante Antiproliferationswirkung gegen zwei humane Dickdarmkrebszelllinien (HCT-116- und HT-29-Dickdarmkrebszelllinien) gezeigt .
Organische Synthese
Die Verbindung wurde bei der Synthese einer Vielzahl von Derivaten durch Behandlung mit einer Reihe von Isocyanaten in Gegenwart von Triethylamin verwendet . Dieser Prozess hat sich unter milden Reaktionsbedingungen als hervorragend erwiesen .
Agrochemische Anwendungen
Trifluormethylsubstituierte 1,2,4-Triazole, die mit dieser Verbindung synthetisiert werden können, haben breite Anwendungen im Bereich der Agrochemikalien gefunden . Sie werden zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt .
Pharmazeutische Anwendungen
Trifluormethylsubstituierte 1,2,4-Triazole, die mit dieser Verbindung synthetisiert werden können, werden auch in der pharmazeutischen und veterinärmedizinischen Industrie eingesetzt . Mehrere pharmazeutische und veterinärmedizinische Produkte, die die Trifluormethylgruppe enthalten, haben die Marktzulassung erhalten .
Biologische Studien
Die biologischen Aktivitäten von trifluormethylsubstituierten 1,2,4-Triazolen, die mit dieser Verbindung synthetisiert werden können, werden auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyrazinteils zurückgeführt .
Funktionelle Materialien
Trifluormethylsubstituierte 1,2,4-Triazole, die mit dieser Verbindung synthetisiert werden können, haben Anwendungen im Bereich der funktionalen Materialien gefunden . Die einzigartigen Eigenschaften dieser Verbindungen machen sie für verschiedene Anwendungen in diesem Bereich geeignet .
Zukünftige Richtungen
The compound and its derivatives have shown promising results in anti-cancer studies . Therefore, future research could focus on exploring its potential uses in cancer treatment. Additionally, given its antibacterial effects , it could also be studied for potential use in treating bacterial infections.
Wirkmechanismus
Target of Action
The compound, 2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone, is known to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of glucose homeostasis . By preserving the levels of these hormones, the compound enhances insulin secretion and suppresses glucagon release, thereby regulating blood glucose levels .
Biochemical Pathways
The compound affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . Incretins, like GLP-1 and GIP, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism . By inhibiting DPP-4, the compound prevents the degradation of these incretins, enhancing their insulinotropic effects .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The primary result of the compound’s action is the regulation of blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretins, the compound promotes insulin secretion and inhibits glucagon release . This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, changes in pH can affect the compound’s ionization state and, consequently, its absorption and distribution . Additionally, the presence of food in the gastrointestinal tract can impact the compound’s absorption . The compound’s stability could also be affected by temperature and light .
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c13-12(14,15)8-5-21-11(17-8)19-10-16-7-4-2-1-3-6(7)9(20)18-10/h5H,1-4H2,(H2,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQHYWPYIFELEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=NC(=CS3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
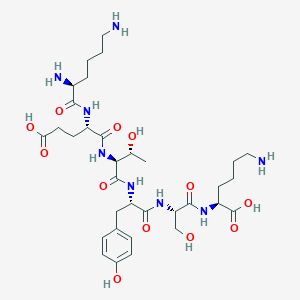



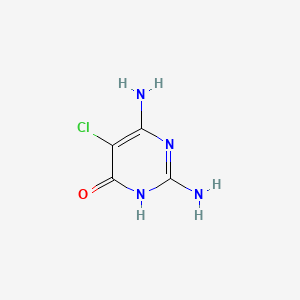


![2,2,2-Trichloro-1-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]ethanone](/img/structure/B1450736.png)

